2-Iodo-4-methyl-6-nitrophenol

CAS No.: 69492-91-7

Cat. No.: VC1974368

Molecular Formula: C7H6INO3

Molecular Weight: 279.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69492-91-7 |

|---|---|

| Molecular Formula | C7H6INO3 |

| Molecular Weight | 279.03 g/mol |

| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol |

| Standard InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |

| Standard InChI Key | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

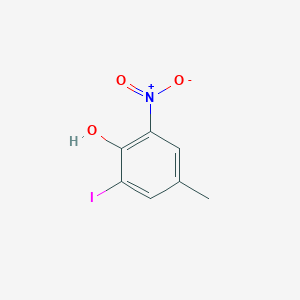

2-Iodo-4-methyl-6-nitrophenol is an aromatic compound belonging to the class of halogenated nitrophenols. Its structure consists of a phenol core with three functional group substitutions: an iodo group at position 2, a methyl group at position 4, and a nitro group at position 6 .

Basic Identification

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Name | 2-Iodo-4-methyl-6-nitrophenol |

| CAS Registry Number | 69492-91-7 |

| Molecular Formula | C₇H₆INO₃ |

| Molecular Weight | 279.0319 g/mol |

| IUPAC Standard InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |

| Synonyms | 2-Iodo-6-nitro-p-cresol, Phenol, 2-iodo-4-methyl-6-nitro- |

The molecular structure features a phenol hydroxyl group, which contributes to its acidic properties, while the iodo substitution introduces a heavy halogen atom that affects its physical and chemical behavior . The methyl group at the para position relative to the hydroxyl group classifies this compound as a p-cresol derivative, while the nitro group adds strong electron-withdrawing character to the molecule .

Physical and Chemical Properties

2-Iodo-4-methyl-6-nitrophenol exhibits distinctive physical and chemical properties that are characteristic of halogenated nitrophenol compounds. Both experimental and predicted values have been reported in the literature.

Physical Properties

Table 2: Physical Properties

Chemical Properties

The chemical behavior of 2-Iodo-4-methyl-6-nitrophenol is influenced by its functional groups. The hydroxyl group imparts acidic character, while the nitro group enhances this acidity through its electron-withdrawing effect. The iodo substituent adds steric bulk and affects the reactivity patterns of the aromatic ring .

Table 3: Chemical Properties

| Property | Value | Notes |

|---|---|---|

| pKa | 5.79±0.38 | Predicted |

| Hydrogen Bond Donor Count | 1 | Hydroxyl group |

| Hydrogen Bond Acceptor Count | 3 | Nitro and hydroxyl groups |

| Rotatable Bond Count | 0 |

Thermodynamic Properties

Thermodynamic data for 2-Iodo-4-methyl-6-nitrophenol has been computationally predicted using various calculation methods.

Table 4: Thermodynamic Properties

Heat Capacity

Temperature-dependent heat capacity values have been calculated for the gaseous state of 2-Iodo-4-methyl-6-nitrophenol.

Table 5: Ideal Gas Heat Capacity at Different Temperatures

| Temperature (K) | C₍,gas (J/mol×K) |

|---|---|

| 721.80 | 292.11 |

| 769.94 | 300.09 |

| 818.07 | 307.54 |

| 866.21 | 314.61 |

| 914.35 | 321.48 |

| 962.48 | 328.30 |

| 1010.62 | 335.23 |

These values were calculated using the Joback method and show the expected increase in heat capacity with rising temperature .

Spectroscopic Characteristics

Spectroscopic data for 2-Iodo-4-methyl-6-nitrophenol provides valuable information for structural confirmation and purity assessment.

Infrared Spectroscopy

Gas phase IR spectroscopy data for 2-Iodo-4-methyl-6-nitrophenol is available in the NIST WebBook, indicating characteristic absorption bands for the functional groups present in the molecule . The spectrum shows distinctive absorption patterns related to the phenolic O-H stretch, aromatic C-H stretches, nitro group vibrations, and C-I bond frequencies .

Related Compounds

Understanding structural analogs of 2-Iodo-4-methyl-6-nitrophenol provides context for its chemical behavior and potential applications.

Structural Analogs

Some structurally related compounds include:

-

2-Methyl-6-nitrophenol - Lacks the iodo substituent but maintains the methyl and nitro group positioning

-

2-Iodo-4-nitrophenol - Lacks the methyl group but contains the iodo and nitro substituents

-

2,6-Diiodo-4-nitrophenol - Has an additional iodo group at position 6 instead of a methyl group

The preparation methods for these related compounds, such as the process for 2-methyl-6-nitrophenol described in a patent document, may provide insights into potential synthesis routes for 2-Iodo-4-methyl-6-nitrophenol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume